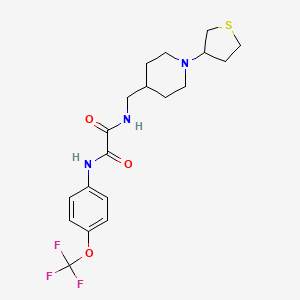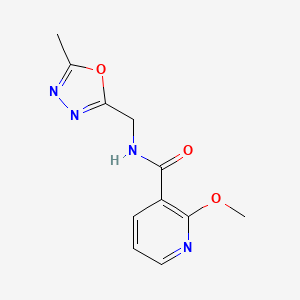![molecular formula C20H19N3O2S B2429899 3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-65-2](/img/structure/B2429899.png)
3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound “3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is likely to have a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic component .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. The searched resources do not provide specific physical and chemical properties for this compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have explored the synthesis routes and chemical properties of similar thienoquinoline derivatives, showcasing their potential in the development of novel compounds with significant biological activities. For instance, the synthesis of thienoquinolines involves reactions with primary amines, leading to derivatives with potent cytotoxic activities against cancer cell lines, such as murine leukemia and human Jurkat leukemia cells (Deady et al., 2003). Additionally, methods for creating novel heterocyclo-thieno[2,3-b]quinoline derivatives have been detailed, highlighting the versatility of these compounds in synthesizing a wide range of pharmacologically relevant molecules (Awad et al., 1991).
Biological Activities
The thienoquinoline derivatives have shown promising results in various biological applications. For example, one study demonstrated the efficacy of a thieno[2,3-b]quinoline derivative as a phosphoinositide-specific phospholipase C-γ (PLC-γ) enzyme inhibitor, displaying significant anti-proliferative activity against breast cancer cell lines (Leung et al., 2014). This highlights the potential of such compounds in developing targeted therapies for difficult-to-treat cancers, including triple-negative breast cancer.
Structural and Optical Properties
Research into the structural and optical properties of quinoline derivatives provides insights into their potential applications in materials science. For instance, the analysis of crystalline structures through X-ray diffraction and various spectroscopic methods aids in understanding the molecular interactions and stability of these compounds (Polo-Cuadrado et al., 2021). Such studies are crucial for the design of novel materials with specific electronic or optical characteristics.
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of thienoquinoline derivatives have been a significant area of research. These compounds exhibit a wide range of activities against various pathogens and cancer cell lines, making them valuable candidates for new therapeutic agents (Khalifa et al., 2015). The exploration of their biological activities contributes to the ongoing search for effective and selective treatments for infectious diseases and cancer.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-N-(2,6-dimethylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-10-5-3-6-11(2)17(10)23-19(25)18-16(21)13-9-12-14(22-20(13)26-18)7-4-8-15(12)24/h3,5-6,9H,4,7-8,21H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWIOCHTWWZHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2429818.png)
![3-[[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2429819.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B2429821.png)
![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)
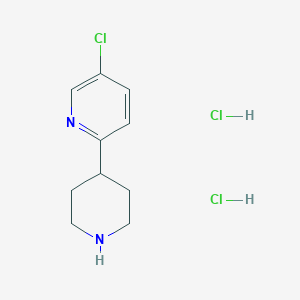

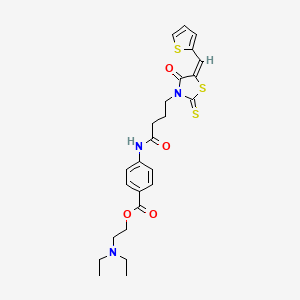

![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
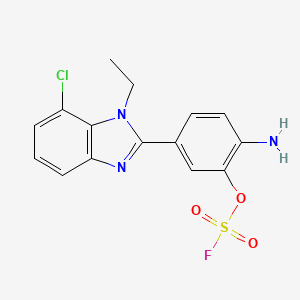
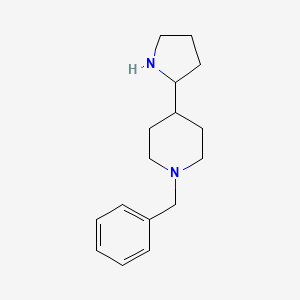
![2-Isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429837.png)
